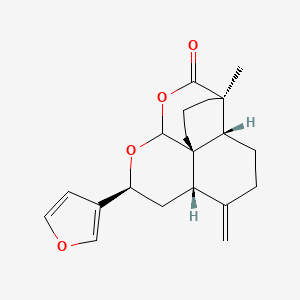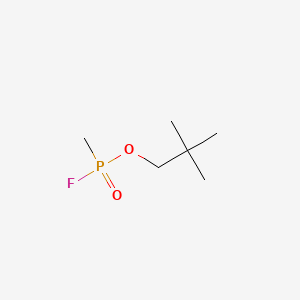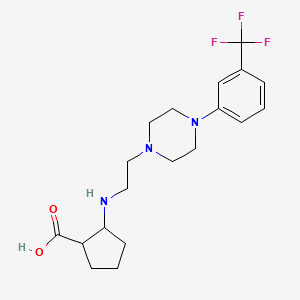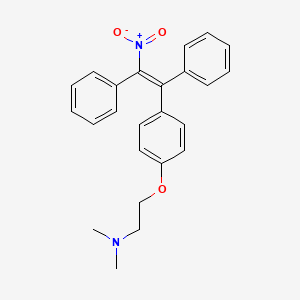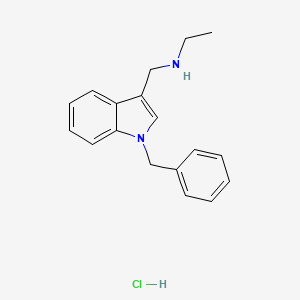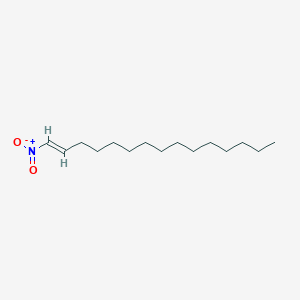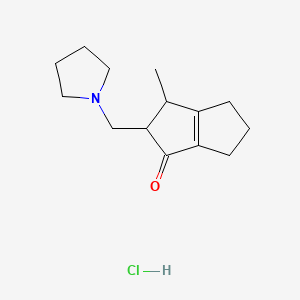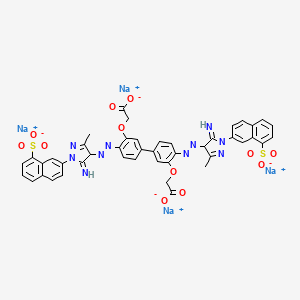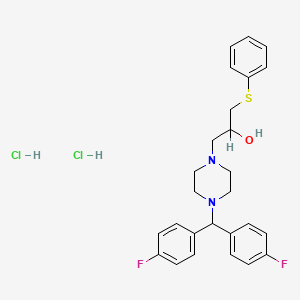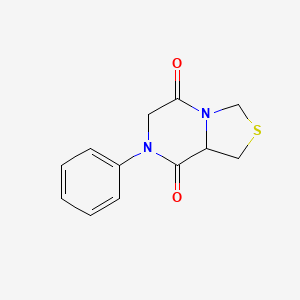
Tetrahydro-7-phenyl-3H-thiazolo(3,4-a)pyrazine-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-7-phenyl-3H-thiazolo(3,4-a)pyrazine-5,8-dione is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound features a unique structure that combines a thiazole ring fused with a pyrazine ring, making it a valuable scaffold for the development of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-7-phenyl-3H-thiazolo(3,4-a)pyrazine-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-7-phenyl-3H-thiazolo(3,4-a)pyrazine-5,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
Tetrahydro-7-phenyl-3H-thiazolo(3,4-a)pyrazine-5,8-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of Tetrahydro-7-phenyl-3H-thiazolo(3,4-a)pyrazine-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as thiazole itself or its derivatives.
Pyrazines: Compounds containing a pyrazine ring, such as pyrazine or its derivatives.
Triazolopyrazines: Compounds with a triazole ring fused to a pyrazine ring.
Uniqueness
Tetrahydro-7-phenyl-3H-thiazolo(3,4-a)pyrazine-5,8-dione is unique due to its specific fusion of a thiazole ring with a pyrazine ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse chemical modifications and potential therapeutic applications that may not be achievable with other similar compounds .
Propiedades
Número CAS |
95110-37-5 |
|---|---|
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
7-phenyl-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-5,8-dione |
InChI |
InChI=1S/C12H12N2O2S/c15-11-6-13(9-4-2-1-3-5-9)12(16)10-7-17-8-14(10)11/h1-5,10H,6-8H2 |
Clave InChI |
XJYFQUFHOMGZGL-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(=O)N(CC(=O)N2CS1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


